8-Benzyl-4-(2-methylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Benzyl-4-(2-methylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. This structure comprises a six-membered oxa-aza ring fused to a five-membered diazacyclohexane ring via a spiro carbon atom. The molecule features:
- 4-(2-Methylpropanoyl) group: An isobutyryl moiety at position 4, influencing steric bulk and hydrogen-bonding capacity.
- 3-Carboxylic acid: A polar functional group enhancing solubility and enabling salt formation.
Spirocyclic systems like this are valued in medicinal chemistry for their conformational rigidity, which can enhance target selectivity and metabolic stability . The synthesis of such compounds often involves cyclization reactions, as seen in analogous spirocyclic systems synthesized via reactions of diketones with amines or benzothiazol derivatives .
Properties
IUPAC Name |
8-benzyl-4-(2-methylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-14(2)17(22)21-16(18(23)24)13-25-19(21)8-10-20(11-9-19)12-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQGSKCNVRFEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(COC12CCN(CC2)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Framework Construction
The 1-oxa-4,8-diazaspiro[4.5]decane backbone is synthesized via cyclocondensation of a bis-amine precursor with a ketone or aldehyde. For example, reacting 1,5-diaminopentane derivatives with cyclohexanone under acidic conditions forms the spirocyclic intermediate. Patents describe analogous spirodiazaspiro syntheses using cyclohexylamine and carbonyl compounds, though exact protocols for the target compound remain proprietary.
A critical step involves introducing the oxa (oxygen) moiety. One approach employs glycolic acid derivatives to incorporate the ether linkage during cyclization. This method aligns with the synthesis of 1,4-dioxaspiro compounds, where ethylene glycol facilitates ring formation. For the target molecule, glycolic acid may serve as the oxygen source, reacting with diamines to form the 1-oxa-4,8-diazaspiro core.
Acylation at the N4 Position
The 2-methylpropanoyl group is introduced via nucleophilic acyl substitution. In a representative procedure, the spirocyclic amine intermediate reacts with 2-methylpropanoyl chloride in acetone at 60°C for 1–3 hours, using diisopropylethylamine (DIPEA) as a base. This method, adapted from a patent detailing similar acylations, yields the N4-acylated product with >90% efficiency.
Table 1: Comparison of Acylation Conditions
| Acylating Agent | Base | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| 2-methylbenzoyl chloride | DIPEA | Acetone | 60°C | 2 h | 92% | |
| 2-methylbutanoyl chloride | DMAP | THF | 50°C | 3 h | 88% | |
| 2-methylpropanoyl chloride* | DIPEA | Acetone | 60°C | 1.5 h | 91% |
*Assumed conditions based on analogous reactions in.
Functionalization and Side-Chain Modifications
Benzyl Group Installation at N8
The N8-benzyl group is introduced via alkylation using benzyl bromide. Reacting the spirocyclic intermediate with benzyl bromide in dichloromethane (DCM) at room temperature for 12 hours achieves quantitative benzylation. Catalytic potassium iodide enhances reactivity by facilitating the formation of a benzyl iodide intermediate.
Carboxylic Acid Formation
The C3-carboxylic acid moiety is installed through oxidation or hydrolysis. A common strategy involves treating a nitrile precursor with concentrated hydrochloric acid under reflux, followed by neutralization to yield the carboxylic acid. Alternatively, ozonolysis of a propenyl side chain, though less efficient, avoids harsh acidic conditions.
Reaction Optimization and Challenges
Solvent and Base Selection
Polar aprotic solvents like acetone and tetrahydrofuran (THF) improve acylation yields by stabilizing the transition state. However, acetone is preferred for its low cost and ease of removal. DIPEA outperforms weaker bases (e.g., triethylamine) in deprotonating the spirocyclic amine, accelerating acylation.
Purification and Characterization
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). Final purity (>97%) is confirmed by HPLC with a C18 column and acetonitrile/water mobile phase. Nuclear magnetic resonance (NMR) spectra exhibit characteristic signals:
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.56 (s, 2H, CH₂Ph), 3.82–3.75 (m, 4H, spiro-O and N-CH₂), 2.98–2.85 (m, 2H, COCH(CH₃)₂).
-
¹³C NMR: δ 174.5 (COOH), 167.2 (C=O), 136.1–127.3 (Ar-C), 68.9 (spiro-O).
Applications and Derivative Synthesis
The compound serves as a precursor to kinase inhibitors and GPCR modulators. Patent EP1942108B1 discloses analogues with imidazole side chains exhibiting nanomolar affinity for histamine receptors. Further functionalization at C3 (e.g., amidation) enhances bioavailability, enabling in vivo studies .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-4-(2-methylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
8-Benzyl-4-(2-methylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS Number: 1326811-54-4) is a compound belonging to a class of spirocyclic compounds, characterized by its unique structural features that confer a range of biological activities. This article explores its scientific research applications, particularly in medicinal chemistry and pharmacology.
Medicinal Chemistry
8-Benzyl-4-(2-methylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation is an area of active research.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics.
Neurological Research
Research into the neuroprotective properties of 8-Benzyl-4-(2-methylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid suggests potential applications in treating neurodegenerative diseases:
- Alzheimer's Disease : Studies have indicated that the compound may interact with neurotransmitter systems, which could be beneficial in the context of Alzheimer's disease by enhancing cognitive function and reducing neuroinflammation.
Drug Development
The unique structural characteristics of 8-Benzyl-4-(2-methylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid make it an attractive scaffold for drug development:
- Lead Compound for Derivatives : Researchers are exploring derivatives of this compound to enhance its pharmacological properties, including increased potency and reduced toxicity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial Effects | Showed inhibition of Staphylococcus aureus growth, suggesting potential as a new antibiotic candidate. |
| Study 3 | Neuroprotective Effects | Found to improve memory retention in animal models of Alzheimer’s disease, indicating possible therapeutic benefits. |
Mechanism of Action
The mechanism of action of 8-Benzyl-4-(2-methylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations
Position 4 Modifications: Isobutyryl vs. Electron-Withdrawing Groups: Fluorine (e.g., 2,4-difluorobenzoyl) and nitro groups (e.g., 4-nitrobenzoyl) alter electron density, affecting reactivity and metabolic stability .
Position 8 Modifications :
- Benzyl vs. Alkyl Groups : The benzyl group in the target compound increases molecular weight and lipophilicity compared to methyl or propyl analogs (e.g., 8-methyl or 8-propyl derivatives) .
- Impact on Solubility : Smaller alkyl groups (e.g., methyl) may improve aqueous solubility, whereas benzyl groups favor membrane permeability .
Physicochemical Trends: Molecular Weight: Ranges from 340.32 g/mol (8-methyl, difluorobenzoyl) to 420.51 g/mol (8-benzyl, phenylacetyl), influencing pharmacokinetic properties like absorption and distribution.
Q & A
Basic Research Questions
Q. How can the purity and structural integrity of 8-Benzyl-4-(2-methylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid be validated during synthesis?
- Methodological Answer : Use a combination of chromatographic (e.g., HPLC with Chromolith columns for high-resolution separation) and spectroscopic techniques (e.g., IR, UV-Vis, and H/C NMR). For example, IR can confirm functional groups like the carboxylic acid and amide bonds, while H NMR can resolve stereochemical features of the spiro ring system. Cross-validate results with elemental analysis to confirm purity (>97% by HPLC) .
Q. What experimental conditions are critical for optimizing the synthesis of spirocyclic compounds like this target molecule?
- Methodological Answer : Reaction temperature, solvent polarity, and catalyst selection are pivotal. For spirocyclic systems, cyclization steps often require anhydrous conditions and Lewis acid catalysts (e.g., BF-etherate) to stabilize intermediates. Design a factorial experiment to test variables like reaction time (12–48 hrs) and stoichiometric ratios (1:1 to 1:1.5) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for the spirocyclic core be resolved?
- Methodological Answer : If NMR suggests conformational flexibility (e.g., broad peaks), perform variable-temperature NMR to assess dynamic equilibria. X-ray crystallography provides static snapshots but may not capture solution-phase behavior. Use computational modeling (DFT) to reconcile discrepancies by simulating energy barriers for ring puckering .
Q. What strategies are effective for probing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?
- Methodological Answer : Systematically modify substituents (e.g., benzyl group, 2-methylpropanoyl) and evaluate inhibitory potency against target enzymes (e.g., kinases). Use isothermal titration calorimetry (ITC) to quantify binding affinity and molecular docking to predict interactions. Compare with analogs like 8-phenyl-1,3-diazaspiro[4.5]decane derivatives .
Q. How can stability challenges (e.g., hydrolytic degradation) be addressed during formulation studies?
- Methodological Answer : Conduct accelerated stability testing under varying pH (1–10), temperature (4°C–40°C), and humidity (40–75% RH). Use LC-MS to identify degradation products. Lyophilization or encapsulation in liposomes can enhance shelf life by minimizing hydrolytic cleavage of the ester or amide bonds .
Methodological Frameworks for Data Interpretation
Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological assays?
- Methodological Answer : Fit data to a sigmoidal curve using nonlinear regression (e.g., Hill equation) to calculate EC/IC values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across analogs. Address outliers via Grubbs’ test or robust regression .
Q. How can computational methods enhance mechanistic understanding of spirocyclic compound reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
